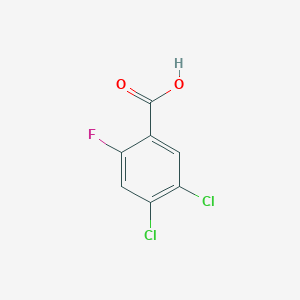

4,5-Dichloro-2-fluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOJZPTYJMXNKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378840 | |

| Record name | 4,5-dichloro-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289039-49-2 | |

| Record name | 4,5-Dichloro-2-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-dichloro-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dichloro-2-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4,5-Dichloro-2-fluorobenzoic Acid for Advanced Research and Development

CAS Number: 289039-49-2

This in-depth technical guide provides a comprehensive overview of 4,5-dichloro-2-fluorobenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. This document delves into its chemical identity, synthesis, analytical methodologies, and safety protocols, offering field-proven insights and robust references to support your research endeavors.

Core Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring two chlorine atoms and one fluorine atom on the benzene ring, imparts unique chemical properties that make it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 289039-49-2 | [1][2][3] |

| Molecular Formula | C₇H₃Cl₂FO₂ | [2][3] |

| Molecular Weight | 209.00 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Boiling Point | 304.6°C at 760 mmHg | [1] |

| InChI Key | XFOJZPTYJMXNKK-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=C(C(=CC(=C1Cl)Cl)F)C(=O)O | [3] |

Synthesis of this compound: A Mechanistic Approach

While various synthetic routes to halogenated benzoic acids exist, a prevalent and industrially scalable method for preparing this compound involves a two-step process starting from 1,2-dichloro-4-fluorobenzene. This approach is favored for its regioselectivity and the availability of the starting material.

Synthetic Pathway Overview

The synthesis proceeds via an initial Friedel-Crafts acylation to introduce a two-carbon substituent, which is subsequently oxidized to the carboxylic acid. This method provides good control over the final product's structure.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on established methodologies for similar transformations.[4]

Step 1: Friedel-Crafts Acylation of 1,2-Dichloro-4-fluorobenzene

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 1,2-dichloro-4-fluorobenzene and a suitable solvent (e.g., dichloromethane).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) portion-wise, ensuring the temperature remains below 10°C.

-

Acylating Agent Addition: Add acetyl chloride dropwise from the dropping funnel to the stirred suspension.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, 1-(4,5-dichloro-2-fluorophenyl)ethan-1-one.

Step 2: Oxidation to this compound

-

Reaction Setup: In a round-bottom flask, dissolve the crude intermediate from Step 1 in a suitable solvent such as dioxane or tetrahydrofuran.

-

Oxidant Addition: Add an aqueous solution of sodium hypochlorite (bleach) dropwise to the stirred solution. An exotherm may be observed, and the addition rate should be controlled to maintain a safe temperature.

-

Reaction Progression: Heat the mixture to reflux and stir for several hours until the reaction is complete, as monitored by TLC or HPLC.

-

Work-up: Cool the reaction mixture to room temperature and quench any excess oxidant with a reducing agent (e.g., sodium bisulfite). Acidify the mixture with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the final product with high purity.

Analytical Characterization

Rigorous analytical testing is crucial to confirm the identity and purity of this compound. A combination of chromatographic and spectroscopic techniques is recommended.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of this compound and for monitoring reaction progress.

Table 2: Illustrative HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation of aromatic carboxylic acids. |

| Mobile Phase A | 0.1% Formic acid in Water | Acidifies the mobile phase to ensure the carboxylic acid is in its protonated form, leading to better peak shape. |

| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography. |

| Gradient | A suitable gradient from high aqueous to high organic | To elute the compound of interest and any potential impurities with good resolution. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30°C | To ensure reproducible retention times. |

| Detection | UV at approximately 254 nm or Diode Array Detector (DAD) | Aromatic compounds typically exhibit strong absorbance in this region. A DAD allows for spectral analysis to confirm peak identity and purity. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of this compound, typically after derivatization to a more volatile ester (e.g., methyl ester) to improve chromatographic performance.[5]

Caption: A typical workflow for the GC-MS analysis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or doublets of doublets due to coupling with the fluorine atom and with each other. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

-

¹³C-NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid group (typically around 2500-3300 cm⁻¹), a sharp C=O stretching vibration (around 1700 cm⁻¹), and various C-Cl and C-F stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum, typically obtained via electron ionization (EI) in GC-MS, will show a molecular ion peak corresponding to the molecular weight of the compound (209 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms. A significant fragment ion corresponding to the loss of the carboxylic acid group is also expected.[6]

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices in the laboratory.

Hazard Identification:

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[7]

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence and position of the halogen atoms provide reactive handles for various cross-coupling reactions and other transformations, allowing for the construction of diverse molecular scaffolds.

References

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved January 11, 2026, from [Link]

- Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 351-356.

-

Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.

-

PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

-

PubMed. (2012). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. Retrieved January 11, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.

-

ResearchGate. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved January 11, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Chloro-2,5-difluorobenzoic acid - Optional[1H NMR]. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). (A) Mass spectrum (70 eV) of 4,5-dichloro-2-methoxybenzoic acid methyl ester.... Retrieved January 11, 2026, from [Link]

-

PubMed. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Mass spectrum of 4-fluorobenzoic acid obtained using GlowFlow.... Retrieved January 11, 2026, from [Link]

-

American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.

-

NIST WebBook. (n.d.). Benzoic acid, 4-fluoro-. Retrieved January 11, 2026, from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 2,5-dichloro-. Retrieved January 11, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Fluorobenzoic acid - Optional[1H NMR] - Chemical Shifts. Retrieved January 11, 2026, from [Link]

-

S4Science. (n.d.). Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note. Retrieved January 11, 2026, from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved January 11, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. globalscientificjournal.com [globalscientificjournal.com]

- 3. This compound | C7H3Cl2FO2 | CID 2774015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]

- 5. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Physical Properties of 4,5-Dichloro-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-2-fluorobenzoic acid, a halogenated aromatic carboxylic acid, is a compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the benzene ring, imparts distinct physicochemical properties that make it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. The strategic placement of these electron-withdrawing halogens and the acidic carboxyl group governs its reactivity, solubility, and intermolecular interactions, making a thorough understanding of its physical properties paramount for its effective utilization in research and development.

This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by established experimental methodologies and data interpretation. It is designed to serve as a practical resource for scientists engaged in drug discovery, process development, and materials science, offering insights into the causality behind its chemical behavior.

Molecular and Chemical Identity

A foundational understanding of a molecule begins with its fundamental identifiers and structural representation.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 289039-49-2[1][2][3][4][5] |

| Molecular Formula | C₇H₃Cl₂FO₂[1][3][4][5] |

| Molecular Weight | 209.00 g/mol [1][2] |

| IUPAC Name | This compound[1] |

| InChI | InChI=1S/C7H3Cl2FO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12)[1] |

| SMILES | C1=C(C(=CC(=C1Cl)Cl)F)C(=O)O[1] |

digraph "4_5_dichloro_2_fluorobenzoic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext];// Atom coordinates C1 [pos="0,0!", label="C"]; C2 [pos="1.2,0.7!", label="C"]; C3 [pos="1.2,2.1!", label="C"]; C4 [pos="0,2.8!", label="C"]; C5 [pos="-1.2,2.1!", label="C"]; C6 [pos="-1.2,0.7!", label="C"]; C7 [pos="-2.4,0!", label="C", fontcolor="#202124"]; O1 [pos="-2.4,-1.2!", label="O", fontcolor="#EA4335"]; O2 [pos="-3.6,0.7!", label="O", fontcolor="#EA4335"]; H1[pos="-4.5,0.3!", label="H"]; F1 [pos="2.3,0.1!", label="F", fontcolor="#34A853"]; H2[pos="2.1,2.6!", label="H"]; Cl1 [pos="0,4.2!", label="Cl", fontcolor="#FBBC05"]; Cl2 [pos="-2.3,2.6!", label="Cl", fontcolor="#FBBC05"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- O1 [style=double]; C7 -- O2; O2 -- H1; C2 -- F1; C3 -- H2; C4 -- Cl1; C5 -- Cl2;

// Aromatic circle aromatic [label=" ", shape=circle, pos="0,1.4!", width=1.8, style=dotted]; }

Figure 1: 2D structure of this compound.

Physicochemical Properties

The physical characteristics of this compound are summarized below. These properties are critical for predicting its behavior in various experimental and industrial settings.

| Physical Property | Value |

| Melting Point | 144-146 °C (lit.)[6] |

| Boiling Point | 304.6 °C at 760 mmHg (Predicted)[3] |

| Density | 1.6 ± 0.1 g/cm³ (Predicted)[3] |

| pKa | 2.67 ± 0.10 (Predicted) |

| logP | 2.8 (Predicted)[1] |

| Appearance | White to off-white powder or crystals. |

| Solubility | Soluble in alcohol, hot water, methanol, and ether. Very slightly soluble in cold water.[7][8] |

Experimental Methodologies for Physical Property Determination

To ensure the accuracy and reproducibility of the physical properties, standardized experimental protocols are essential. This section outlines the methodologies for determining key physical parameters of this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive thermoanalytical technique used to determine the melting point and enthalpy of fusion.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument using a certified indium standard.

-

Analysis Conditions:

-

Temperature Program: Heat the sample from 25 °C to 200 °C at a linear heating rate of 10 °C/min.

-

Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

-

-

Data Analysis: The onset temperature of the endothermic peak in the DSC thermogram is recorded as the melting point. The area under the peak corresponds to the heat of fusion.

Figure 2: Workflow for Melting Point Determination by DSC.

Solubility Determination

Understanding the solubility profile is crucial for reaction setup, purification, and formulation. A standard protocol for determining solubility in various solvents is as follows.

Experimental Protocol (Isothermal Shake-Flask Method):

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane).

-

Equilibration: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Agitation: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker bath for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: Allow the vials to stand undisturbed for a period to let the undissolved solid settle. Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units of mg/mL or mol/L.

Figure 3: Workflow for Solubility Determination.

Spectroscopic Characterization

Spectroscopic data is indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two aromatic protons. The chemical shifts and coupling patterns will be influenced by the adjacent halogen substituents and the carboxylic acid group. The acidic proton of the carboxyl group will typically appear as a broad singlet at a downfield chemical shift (>10 ppm) and may be exchangeable with D₂O.[9]

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom, with the carboxyl carbon appearing at the most downfield position.[9][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

-

O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

-

C-Cl and C-F Stretches: Absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to the carbon-halogen bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at m/z 208 (for the most abundant isotopes ³⁵Cl). The isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) will result in a characteristic M, M+2, and M+4 pattern. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[11]

Safety and Handling

As a halogenated organic acid, this compound requires careful handling to minimize exposure and ensure laboratory safety.

Hazard Identification:

Recommended Handling Practices:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5]

-

Avoid inhalation of dust.[5]

-

Avoid contact with skin and eyes.[5]

-

Wash hands thoroughly after handling.[5]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

-

Keep away from incompatible materials such as strong bases and oxidizing agents.[5]

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. A comprehensive understanding of its molecular structure, physicochemical characteristics, and spectroscopic profile is fundamental for its successful application in synthetic chemistry and drug development. The outlined experimental protocols offer a standardized approach for the determination of its key physical parameters, ensuring data quality and reproducibility. By adhering to the recommended safety and handling procedures, researchers can confidently and safely utilize this versatile compound in their scientific endeavors.

References

- Green Chemistry, 2018, 20, 3038.

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774015, this compound. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0001544). Retrieved from [Link]

- Magnetic Resonance in Chemistry, 1990, 28, 271-275.

-

SpectraBase. (n.d.). 4-Chloro-2-fluorobenzoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Chloro-2-fluorobenzoic acid (CAS 446-30-0). Retrieved from [Link]

- Journal of the American Chemical Society, 1985, 107 (12), 3585–3590.

-

Thermo Scientific Alfa Aesar. (n.d.). 4-Fluorobenzoic acid, 98%. Retrieved from [Link]

-

Spatula, C. S. (Ed.). (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). 4-Chlorobenzoic Acid at BMRB. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid,.... Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9973, 4-Fluorobenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 688138, 2,4-Dichloro-5-fluorobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Mass spectrum (70 eV) of 4,5-dichloro-2-methoxybenzoic acid methyl.... Retrieved from [Link]

-

MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

-

MDPI. (n.d.). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Retrieved from [Link]

-

SlideShare. (n.d.). Thermal Analysis (DSC,DTA).pptx. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

-

SlideShare. (n.d.). Diffrential scanning calorimery (dsc) ppt. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of the 4-decyloxyphenylazobenzoic acid, I10. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. Retrieved from [Link]

Sources

- 1. This compound | C7H3Cl2FO2 | CID 2774015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. usbio.net [usbio.net]

- 5. synquestlabs.com [synquestlabs.com]

- 6. Pharmaceutical and chemical intermediates,CAS#:446-30-0,2-氟-4-氯苯甲酸,2-fluoro-4-chlorobenzoic acid [en.chemfish.com]

- 7. 4-Fluorobenzoic acid, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 8. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

4,5-Dichloro-2-fluorobenzoic acid molecular weight

An In-depth Technical Guide to 4,5-Dichloro-2-fluorobenzoic Acid: Properties, Handling, and Application in Modern Research

Executive Summary: this compound is a halogenated aromatic carboxylic acid that serves as a critical intermediate in the synthesis of high-value chemical compounds. Its utility is most pronounced in the development of pharmaceuticals and agrochemicals, where its specific substitution pattern is leveraged to create complex molecular architectures with enhanced biological activity.[1][2][3] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's core physicochemical properties, establishing rigorous safety and handling protocols, and outlining its role in synthetic applications. Furthermore, it presents validated analytical methodologies for its quantification, ensuring purity and consistency in research and manufacturing settings. The central focus is to deliver not just data, but a framework of understanding, explaining the causality behind experimental choices and protocols.

Core Physicochemical & Structural Properties

This compound, identified by CAS Number 289039-49-2, is a cornerstone for specialized organic synthesis.[4][5][6] Its molecular characteristics are fundamental to its reactivity and application. The molecular weight of the compound is a key parameter for stoichiometric calculations in synthesis, and it is established as 209.00 g/mol .[5][6][7]

The precise arrangement of its atoms—a carboxylic acid group, a fluorine atom, and two chlorine atoms on a benzene ring—imparts specific reactivity and makes it a valuable precursor. The IUPAC name for this compound is this compound.[7]

A summary of its essential quantitative data is presented below for ease of reference.

| Property | Value | Source(s) |

| Molecular Weight | 209.00 g/mol | [5][6][7][8] |

| Exact Mass | 207.9494129 Da | [7] |

| Molecular Formula | C₇H₃Cl₂FO₂ | [4][5][6][7] |

| CAS Number | 289039-49-2 | [4][5][7] |

| Density | 1.6 ± 0.1 g/cm³ | [5] |

| Boiling Point | 304.6°C at 760 mmHg | [5] |

| Flash Point | 138.0 ± 26.5 °C | [5] |

| InChIKey | XFOJZPTYJMXNKK-UHFFFAOYSA-N | [5][7] |

| SMILES | C1=C(C(=CC(=C1Cl)Cl)F)C(=O)O | [7] |

Rigorous Safety & Handling Protocols

The safe handling of this compound is paramount. The compound is classified with specific hazard statements under the Globally Harmonized System (GHS).[7] Adherence to established safety protocols is a self-validating system that ensures the protection of laboratory personnel and the integrity of experimental outcomes.

GHS Hazard Identification:

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to mitigate exposure risks. The selection of appropriate equipment should be grounded in established regulatory standards.

| Protection Type | Specification | Regulatory Standard (Example) |

| Hand Protection | Protective chemical-resistant gloves. | 29 CFR 1910.138: Hand Protection[4] |

| Eye & Face Protection | Chemical safety goggles or safety glasses. A face shield is recommended where splashing is a risk. | 29 CFR 1910.133: Eye and Face Protection[4] |

| Skin & Body Protection | Wear suitable protective clothing and safety shoes. | 29 CFR 1910.136: Foot Protection[4] |

| Respiratory Protection | Required in case of inadequate ventilation or when generating dust. | 29 CFR 1910.134: Respiratory Protection[4] |

Emergency First-Aid Procedures

Immediate and appropriate first-aid response is critical in the event of an accidental exposure.

-

After Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention.[4][9]

-

After Skin Contact: Wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and launder it before reuse.[10] If skin irritation occurs, seek medical advice.[8]

-

After Eye Contact: Immediately flush eyes with running water for at least 15 minutes, ensuring complete irrigation by holding the eyelids open.[9][10] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.[4]

-

After Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[4]

Caption: Decision workflow for first-aid response to an exposure event.

Application in Pharmaceutical & Chemical Synthesis

This compound is not typically an end-product but rather a crucial building block. Its halogenated structure is a key feature, often used to modulate the electronic properties and metabolic stability of a target molecule, which is a common strategy in drug design.

The compound is a key intermediate in the synthesis of certain fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[2][3] Its structure provides the necessary scaffold for building the complex quinolone core. Beyond this, it serves as a versatile precursor in the development of anti-inflammatory drugs, herbicides, and advanced polymers.[1][3] The rationale for its use lies in the predictable reactivity of the carboxylic acid group for amide bond formation and other transformations, while the halogen substituents can be used to direct further synthetic steps or enhance the final product's efficacy.

Caption: Role of the title compound in a typical drug development pipeline.

Illustrative Synthetic Protocol: Halogenated Benzoic Acids

Objective: To synthesize a halogenated benzoic acid via oxidation. This process exemplifies the conversion of a methyl group on an aromatic ring into a carboxylic acid, a fundamental transformation in organic chemistry.

Materials:

-

2-fluoro-4-chlorotoluene (starting material)

-

Acetic Acid (solvent)

-

Cobalt(II) acetate tetrahydrate (catalyst)

-

Sodium bromide (co-catalyst/additive)

-

2,2'-azobis(isobutyronitrile) (AIBN, radical initiator)

-

Oxygen (oxidant)

-

Sodium Hydroxide (for pH adjustment)

-

Hydrochloric Acid (for precipitation)

Step-by-Step Methodology:

-

Reactor Charging: In a suitable pressure reactor, dissolve 2-fluoro-4-chlorotoluene, cobalt(II) acetate tetrahydrate, sodium bromide, and AIBN in acetic acid.[11] The causality here is that acetic acid serves as a solvent that is stable to oxidation, while the cobalt and bromide salts act as a catalytic system to facilitate the reaction with oxygen.

-

Initiation & Oxidation: Seal the reactor and raise the temperature to approximately 130°C. Pressurize the system with oxygen to around 1.2 MPa.[11] AIBN decomposes at this temperature to generate radicals, which initiate the oxidation of the methyl group. The cobalt catalyst cycles between its Co(II) and Co(III) oxidation states to propagate the reaction.

-

Reaction Quenching & Workup: After the reaction is complete (typically monitored by an analytical method like HPLC), cool the reactor and carefully vent the excess pressure. Pump the reaction mixture into purified water.

-

Extraction: Adjust the pH of the aqueous mixture to be strongly basic (pH 12-14) using solid sodium hydroxide.[11] This deprotonates the carboxylic acid product, forming a water-soluble carboxylate salt. This allows for extraction with an organic solvent (like MTBE) to remove any unreacted starting material or non-acidic byproducts.

-

Precipitation & Isolation: Separate the aqueous phase and adjust its pH to 1 with concentrated hydrochloric acid.[11] This protonates the carboxylate salt, causing the desired 4-chloro-2-fluorobenzoic acid product to precipitate out of the solution as a solid.

-

Purification: Collect the solid product by filtration, wash with water to remove residual salts, and dry under vacuum. The purity can be assessed by measuring its melting point and using analytical techniques.

Analytical & Quality Control Methodologies

Ensuring the identity and purity of this compound is critical for its successful use in subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful and widely adopted technique for this purpose.[12][13]

Comparative Analysis of Quantification Methods

Different analytical techniques offer varying levels of sensitivity and selectivity. The choice depends on the specific requirements of the analysis, such as routine quality control versus trace impurity detection.

| Parameter | HPLC-UV | GC-MS (with Derivatization) |

| Limit of Detection (LOD) | 50 - 100 ng/mL | 1 - 10 ng/mL |

| Limit of Quantitation (LOQ) | 150 - 300 ng/mL | 5 - 30 ng/mL |

| Linearity (R²) | > 0.995 | > 0.998 |

| Selectivity | Moderate to High | Very High |

| Note: Performance data is based on established methods for structurally similar compounds and serves as a robust framework for method development.[14] |

Protocol: UHPLC-MS/MS for Quantification

This protocol is adapted from established methods for analyzing fluorobenzoic acids in solution and provides a reliable framework for quantification.[12]

Objective: To accurately determine the concentration of this compound in a sample.

Instrumentation & Reagents:

-

UHPLC system with a tandem mass spectrometer (MS/MS) detector.

-

Reversed-phase C18 column (e.g., 3.0 x 50 mm, 1.8 µm).[12]

-

HPLC-grade solvents (e.g., acetonitrile, water).

-

Certified reference standard of this compound.

Step-by-Step Methodology:

-

Standard Preparation: Prepare a stock solution of the certified reference standard in a suitable solvent (e.g., 7:3 v/v water:acetonitrile).[12] Perform serial dilutions to create a set of calibration standards at known concentrations.

-

Sample Preparation: Dissolve the sample containing this compound in the same diluent used for the standards to a concentration within the expected calibration range.

-

Chromatographic Separation:

-

Mobile Phase: A gradient of water and acetonitrile is typically used for separation on a C18 column.

-

Injection Volume: 3 µL.[12]

-

Flow Rate: Optimized for the column dimensions (e.g., 0.4-0.6 mL/min).

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is effective for acidic compounds.[12]

-

Monitoring: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring the transition from the deprotonated parent ion [M-H]⁻ to a specific fragment ion.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the calibration standards against their concentrations. Determine the concentration of the unknown sample by interpolating its peak area from this curve.

Caption: A typical workflow for the analytical quantification of the target compound.

Conclusion

This compound is a specialized chemical intermediate whose value is defined by its precise molecular structure and resulting physicochemical properties. With a molecular weight of 209.00 g/mol , it is a key component in the synthetic pathways leading to a range of important pharmaceutical and agricultural products. A thorough understanding of its properties, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization. The application of robust analytical methods, such as UHPLC-MS/MS, ensures the quality and consistency required for advanced research and development, solidifying its role as a vital tool for the modern chemist.

References

- SynQuest Laboratories, Inc. (n.d.). This compound Safety Data Sheet. Retrieved from SynQuest Labs. [Link: https://www.synquestlabs.com/product/2621-7-X8]

- Echemi. (n.d.). This compound. Retrieved from Echemi. [Link: https://www.echemi.com/products/pd20150929023412351.html]

- Apollo Scientific. (n.d.). This compound Safety Data Sheet. Retrieved from Apollo Scientific. [Link: https://www.apolloscientific.co.uk/msds/OR924513_msds.pdf]

- United States Biological. (n.d.). 433660 this compound CAS: 289039-49-2. Retrieved from United States Biological. [Link: https://www.usbio.net/item/D3660]

- GIHI CHEMICALS CO.,LIMITED. (n.d.). Buy this compound from GIHI CHEMICALS CO.,LIMITED. Retrieved from Echemi. [Link: https://www.echemi.com/products/pd20210712160934153.html]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/2774015]

- Thermo Fisher Scientific. (2021). 2-Chloro-4-fluorobenzoic acid Safety Data Sheet. Retrieved from Fisher Scientific. [Link: https://www.fishersci.com/sdsitems.do?partNumber=AC160980250&productDescription=2-CHLORO-4-FLUOROBENZOIC+ACID+99%25+25GR&vendorId=VN00033897&countryCode=US&language=en]

- Thermo Fisher Scientific. (n.d.). 2-Fluorobenzoic acid Safety Data Sheet. Retrieved from Fisher Scientific. [Link: https://www.fishersci.com/sdsitems.do?partNumber=AC119770250&productDescription=2-FLUOROBENZOIC+ACID+99%25+25GR&vendorId=VN00033897&countryCode=US&language=en]

- Thermo Fisher Scientific. (2025). 4-Chloro-2,5-difluorobenzoic acid Safety Data Sheet. Retrieved from Fisher Scientific. [Link: https://www.fishersci.com/sdsitems.do?partNumber=AC375390010&productDescription=4-CHLORO-2%2C5-DIFLUOROBENZOIC+ACID%2C+97%25%2C+1GR&vendorId=VN00033897&countryCode=US&language=en]

- ChemicalBook. (n.d.). This compound CAS#: 289039-49-2. Retrieved from ChemicalBook. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8708323.htm]

- ChemicalBook. (n.d.). 4-Chloro-2-fluorobenzoic acid synthesis. Retrieved from ChemicalBook. [Link: https://www.chemicalbook.

- Chem-Impex. (n.d.). 2,4-Dichloro-5-fluorobenzoic acid. Retrieved from Chem-Impex. [Link: https://www.chemimpex.com/products/2-4-dichloro-5-fluorobenzoic-acid]

- ChemicalBook. (n.d.). 4-Chloro-2-fluorobenzoic acid. Retrieved from ChemicalBook. [Link: https://www.chemicalbook.com/ProductChemicalPropertiesCB5854228_EN.htm]

- PerkinElmer, Inc. (n.d.). Analysis of Fluorobenzoic Acids via UHPLC-MS/MS for Water Tracer Studies. Retrieved from S4Science. [Link: https://s4science.co/wp-content/uploads/2022/07/013880_01.pdf]

- Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 957(1), 11–16. [Link: https://pubmed.ncbi.nlm.nih.gov/12102307/]

- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(7). [Link: https://www.globalscientificjournal.com/researchpaper/Synthesis_and_characterization_of_new_derivatives_of_4_fluoro_benzoic_acid_as_bioactive_compound.pdf]

- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from Organic Syntheses. [Link: http://www.orgsyn.org/demo.aspx?prep=cv2p0299]

- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for 4-Amino-2-fluorobenzoic Acid Quantification. Retrieved from BenchChem. [Link: https://www.benchchem.

- Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link: https://journals.sagepub.com/doi/10.1177/1747519820932259]

- Dakenchem. (n.d.). The Crucial Role of 2,4-Dichloro-5-fluorobenzoic Acid in Pharmaceutical Synthesis. Retrieved from Dakenchem. [Link: https://www.dakenchem.com/24-dichloro-5-fluorobenzoic-acid/]

- American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from American Laboratory. [Link: https://www.americanlaboratory.com/914-Application-Notes/173932-Application-of-HPLC-in-the-Synthesis-of-2-4-5-Trifluorobenzoic-Acid/]

- Chemical Communications (RSC Publishing). (n.d.). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Retrieved from Royal Society of Chemistry. [Link: https://pubs.rsc.org/en/content/articlelanding/2019/cc/c9cc07021k]

- Precedence Research. (2024). 2,4 Dichloro 5 Fluorobenzoic Acid Market Size, Report by 2034. Retrieved from Precedence Research. [Link: https://www.precedenceresearch.com/2-4-dichloro-5-fluorobenzoic-acid-market]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,4 Dichloro 5 Fluorobenzoic Acid Market Size, Report by 2034 [precedenceresearch.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. echemi.com [echemi.com]

- 6. usbio.net [usbio.net]

- 7. This compound | C7H3Cl2FO2 | CID 2774015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. 4-Chloro-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 12. s4science.at [s4science.at]

- 13. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Section 1: Chemical Identity and Physicochemical Profile

An In-Depth Technical Guide to the Safe Handling of 4,5-Dichloro-2-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive safety framework for this compound (CAS No: 289039-49-2), a compound frequently utilized in laboratory research and as a building block in the synthesis of complex molecules. As a Senior Application Scientist, the objective of this document is to move beyond mere compliance and instill a deep, causal understanding of the hazards associated with this chemical and the rationale behind the prescribed safety protocols. By grounding our procedures in scientific principles, we can create a self-validating system of safety that protects researchers and ensures the integrity of their work.

A foundational understanding of a chemical's identity and physical properties is paramount to predicting its behavior under laboratory conditions and mitigating potential risks. This compound is a mono-constituent substance with the molecular formula C₇H₃Cl₂FO₂.[1][2][3] Its key properties are summarized below.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 289039-49-2 | [1][2][4] |

| Molecular Formula | C₇H₃Cl₂FO₂ | [1][2][3] |

| Molecular Weight | 209.00 g/mol | [2] |

| Appearance | White to almost white powder/crystal | [5] |

| Boiling Point | 304.6°C at 760 mmHg | [3] |

| Flash Point | 138.0 °C | [3] |

| Density | 1.6 ± 0.1 g/cm³ | [3] |

| Vapor Pressure | 0.000379 mmHg at 25°C | [3] |

| Stability | Stable under normal handling and storage conditions | [1][4] |

The low vapor pressure indicates that at room temperature, the risk of inhaling significant quantities of vapor is low.[3] However, its form as a solid powder means the primary route of exposure is through the inhalation of dust or direct contact with the skin and eyes.

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified with specific hazards that dictate our handling procedures.[1][2][3] The GHS classification provides a universally understood language for communicating the nature and severity of the risks.

-

Hazard Statements:

These classifications place the compound in Skin Irritation Category 2, Eye Irritation Category 2A, and Specific Target Organ Toxicity (Single Exposure) Category 3.[1][3] This profile is characteristic of many substituted benzoic acids, where the acidic functional group and halogen substituents contribute to irritant properties.

Caption: GHS Hazard Profile for this compound.

Section 3: Risk Mitigation and Personal Protective Equipment (PPE)

Effective safety management follows a "Hierarchy of Controls" to minimize risk. For handling this compound in a research setting, the most critical controls are engineering (ventilation) and PPE.

Caption: The Hierarchy of Controls prioritizes risk management strategies.

Causality of PPE Selection

-

Engineering Controls: To address the H335 respiratory irritation hazard, all weighing and handling of the solid powder must be performed in a certified chemical fume hood or a powder containment hood.[1][4][6] This engineering control is the primary defense against inhaling dust particles.

-

Eye and Face Protection: The H319 "Causes serious eye irritation" classification mandates the use of chemical safety goggles.[1] A face shield should be worn over the goggles during procedures with a high risk of splashing or dust generation.[1]

-

Hand Protection: To prevent skin contact and address the H315 "Causes skin irritation" hazard, chemically resistant gloves (e.g., nitrile) are required.[1][6]

-

Skin and Body Protection: A standard laboratory coat is required to protect against incidental contact.[1][7]

Protocol: PPE Donning and Doffing

This protocol is designed to prevent cross-contamination from the work area to personal spaces.

-

Donning (Putting On) - Before Entering Lab:

-

Put on a laboratory coat, ensuring it is fully buttoned.

-

Put on chemical safety goggles.

-

Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

-

-

Doffing (Taking Off) - Before Exiting Lab:

-

Remove gloves by peeling them off from the cuff, turning them inside out without touching the exterior surface. Dispose of them in the designated waste container.

-

Remove the lab coat, folding it so the contaminated exterior is folded inward. Hang it in the designated area.

-

Remove safety goggles.

-

Crucially, wash hands thoroughly with soap and water immediately after removing all PPE. [1][4]

-

Section 4: Standard Operating Procedures for Safe Handling and Storage

Adherence to standardized procedures is essential for maintaining a safe laboratory environment.

-

Handling:

-

Always use this chemical within a well-ventilated area, preferably a fume hood, to mitigate inhalation risks (H335).[1][4][6]

-

Avoid all personal contact, including the inhalation of dust.[4]

-

Wash hands and any exposed skin thoroughly after handling to prevent irritation from residual contamination (H315).[1][4][6]

-

General occupational hygiene measures such as refraining from eating, drinking, or smoking in the laboratory are mandatory.[1][8]

-

-

Storage:

Section 5: Emergency Response Protocols

In the event of an accidental exposure or spill, a rapid and correct response is critical.

Protocol: First Aid for Exposure

Caption: Decision workflow for first aid response to exposure.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][9] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[1][9] Seek immediate medical attention.[1]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][9] Remove contaminated clothing and wash it before reuse.[1][6] If skin irritation occurs, get medical advice.[1][4]

-

Eye Contact: Immediately flush eyes cautiously with water for at least 15 minutes.[1][6][9] Remove contact lenses if present and easy to do so.[1][6] Continue rinsing and seek immediate medical attention.[1][9]

-

Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1][4]

Protocol: Solid Chemical Spill Cleanup

-

Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[1] Ensure the area is well-ventilated.

-

Don PPE: At a minimum, wear a lab coat, gloves, and safety goggles with a face shield. For large spills, respiratory protection may be necessary.

-

Containment: Prevent the powder from becoming airborne.

-

Cleanup: Use dry cleanup procedures.[4] Gently sweep or shovel the material into a clearly labeled, sealable container for hazardous waste disposal.[1][4] Avoid any actions that generate dust.[1][4]

-

Decontamination: Once the bulk material is removed, decontaminate the area with a suitable solvent or soap and water, followed by a final rinse.

-

Disposal: Dispose of the collected waste, contaminated PPE, and cleaning materials as hazardous waste according to institutional and local regulations.[1][4][6]

Firefighting Measures

-

This material is not considered a significant fire risk but may burn.[4]

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[1]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic and corrosive fumes, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[1][7]

-

Protection for Firefighters: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective, gas-tight chemical clothing.[1][6]

Section 6: Toxicological Profile

The toxicological information for this compound is primarily derived from its GHS classification.

-

Acute Effects: The primary acute effects are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[1]

-

Chronic Effects: No specific data on long-term or chronic exposure is available, but as a matter of good laboratory practice, exposure should always be minimized.[4]

-

Reproductive/Developmental Toxicity: The substance is not classified as having reproductive toxicity.[1]

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its irritant nature. The key to safety lies in preventing direct contact and inhalation. This is achieved through a multi-layered approach: utilizing engineering controls like fume hoods, mandating the consistent use of appropriate PPE, adhering to strict handling and hygiene protocols, and being prepared with clear, actionable emergency procedures. By integrating these principles into all laboratory workflows, researchers can handle this compound effectively and safely.

References

- This compound - Synquest Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOAa7pwS-0bZGjaRg7V9g6Wg6_GjSsdKM2SadAUndUxjb3p2SPIqq7qNsLVvzShYTXv-fBmY049_c_7YiMHYZGTpfSOJyGjESI9I51xg0j6wbs-h4JfSxFZ7c3HAYGrScIzHqkh8YTsa1lKTD76oGJR1GLh7yqVxZcbT6ycWiaI--tyEubW0rn4sHUy9UOyQ==]

- This compound - Apollo Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg9x_iNNNGVJzXS9Ajduj4BB7fuHkcqHGEid3lmS68HtuCNf-kTu_13MPK8fHf9X7KXw4GwQRkipMTKD53f7Ixy_MLyWMmd_X4Zb-7Q5F2yoj5wLPKqKep20C7_ju8CHmQxy6nL5_EyvziFydTNAoH_x3QWn-b3Q1Pp0=]

- This compound | C7H3Cl2FO2 | CID 2774015 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAaKFRWLfZmZpK4v7DASXMvjGTT2GD5En2WivS2VSoYFWGpyr-2Jy6nL4Vud96oYdgovkXm4OMtpTbCaQzcHMQ7DM1dv10eYjAikesN9PTuC45TRgMQXyCzcljuFBHO7MB7PVL2MkFkRu8Zj9oqkqnxtJNHllVDjWErDWb0zwovhJ_kljr]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3-GNgieYaQFkCPTz1Nn6W3w2d_bFxO7-6Wtz76Gjvh21pHVikyjx-HiL89L7XSzNRPTZyHcbviEKSZDv23jjhiwIbtm-xokCPaquzTXXuPMolBClOwHiW3Jr0ETnZ8TGZYg1nm-eqoralT5Y86vgRV2XSdgo--ft7WpelggDpi0ZFklp6n--4iiH2Wjwu5Ag=]

- SAFETY DATA SHEET - Sigma-Aldrich (related compound). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnNyM1RMxr1z6msZiBH68R6SldNIlcAc1vbPyUvdmUdx1rgCOziSNpWSJOfzpoDEtToRmCVR85rE3ry05Y50f8lOPPv3NWcU4L2rOsv0YJ7HggAwu-sZvunuWFNRGjYTdSog4uzhExfec4j9Xam24=]

- First Aid Procedures for Chemical Hazards | NIOSH - CDC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq8KzAqXFrWAtIBJNPIaFFO6g9TZHWNL2sZaeYXVFTM0CwnkXUjNBLe8iInenBW4R0zfkHKQQfJOu098myKmev4UtgBbrUi86JwG-2Rew-vJu40qz2uRiAPbMnEOZxT1oOTErlgw==]

- This compound - Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpK3FSk1zQcq6beFKPbtzcuHpGequQW-EwFR7vqKGSgTymEKvtLAZcsd5rgtHH6ZPTdKZmYS7_mWoPyB_iTRpwJKNel6TTH4XFbtqevaqpqgyf4aAFDstSxMQkehc1wFqW7K152pz0WlVaefJ4sHpKzsP6llKuSXfQzKbasV-cMhq8w8IVVDBb59XVcg==]

- SAFETY DATA SHEET - Acros Organics (related compound). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcz71PYWzJm3RsRrznwQjMC8ht_xIF2egqhOzYukUu_mr6wI5bnXr1LItsjB8qNd-rDnxlCldTQBKWCM4aDUMfH9BUADS3VUoq9ZjIUGZFoH9rtPfjA8kMlea9VVo_bfuJG2K-P5k0UcqN4-slIeWjyv0vgbY6nSq6X5R6JLQ2mi1JNi_Fb4AgvdWx2Ft-qOUuPXrGuTr6O85UZFULkLnVPmj_QKqeNoGPhvx4O_Xl8_gR4EGA_Kn9SsFAaW1Kh2h1jysqCrN9cH20i0l6uxJM9eG2JS64v7s=]

- SAFETY DATA SHEET - Sigma-Aldrich (related compound). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNjfKmbvLisCojj6Njwq7nalvRnDMaBaOaOCJDGawt1dzv7B_kUoW0hqckInl5-qie3aNzIvfuTsEPROxWG1qjqgF-dp6Vrh13I6i7uodvEx_DnDDt5Bqg7DDqnP0JfqqLU1rqVWFxFQUbED2bWYY=]

- 2,4-Dichloro-5-fluorobenzoic acid - Chem-Impex (related compound). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwzbaF9HyPz4acL5DQn5wR27eH13JiC3pv5oOUVGoeGnW6iAvJiNBehfyRCdPTltZFJdfYzX4q1dMvyE0qDR5rohsMa_Y-57RUhgBCVrl5sOt2ebneBpDUEQxHuDYSfcbgSw==]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. This compound | C7H3Cl2FO2 | CID 2774015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. chemimpex.com [chemimpex.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to 4,5-Dichloro-2-fluorobenzoic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-2-fluorobenzoic acid is a halogenated aromatic carboxylic acid with the IUPAC name This compound [1]. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the benzene ring, makes it a valuable and versatile building block in synthetic organic chemistry. The presence of multiple halogen atoms provides distinct electronic properties and multiple reaction sites for further functionalization, rendering it a compound of significant interest in the design and synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed plausible synthetic route with a step-by-step protocol, an analysis of its spectroscopic characteristics, and a discussion of its potential applications in research and drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₃Cl₂FO₂ | [1] |

| Molecular Weight | 209.00 g/mol | [1] |

| CAS Number | 289039-49-2 | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, acetone, and ethyl acetate; sparingly soluble in water. | General knowledge |

| InChIKey | XFOJZPTYJMXNKK-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=C(C(=CC(=C1Cl)Cl)F)C(=O)O | [1] |

Synthesis of this compound

An alternative route could involve the hydrolysis of the corresponding nitrile, 4,5-dichloro-2-fluorobenzonitrile. This method is also widely used for the synthesis of carboxylic acids[3].

Below is a detailed, self-validating experimental protocol for a plausible synthesis of this compound starting from 1,2-dichloro-4-fluorobenzene via a Friedel-Crafts acylation followed by a haloform reaction.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation and Haloform Reaction

This protocol is a well-established method for the synthesis of aryl carboxylic acids from the corresponding acetophenones, which are readily accessible via Friedel-Crafts acylation.

Step 1: Friedel-Crafts Acylation of 1,2-Dichloro-4-fluorobenzene

The first step involves the introduction of an acetyl group onto the 1,2-dichloro-4-fluorobenzene ring using acetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃)[4]. The reaction proceeds via electrophilic aromatic substitution.

Caption: Workflow for Friedel-Crafts Acylation.

Materials:

-

1,2-Dichloro-4-fluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath, add acetyl chloride (1.1 eq) dropwise.

-

After the addition is complete, add 1,2-dichloro-4-fluorobenzene (1.0 eq) dropwise to the reaction mixture.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(4,5-dichloro-2-fluorophenyl)ethan-1-one.

-

Purify the crude product by column chromatography or recrystallization.

Step 2: Haloform Reaction to Yield this compound

The resulting acetophenone derivative is then oxidized to the corresponding carboxylic acid using a haloform reaction with sodium hypochlorite (bleach).

Caption: Workflow for the Haloform Reaction.

Materials:

-

1-(4,5-Dichloro-2-fluorophenyl)ethan-1-one

-

Sodium hypochlorite solution (bleach)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Erlenmeyer flask

-

Magnetic stirrer

Procedure:

-

Dissolve the 1-(4,5-dichloro-2-fluorophenyl)ethan-1-one (1.0 eq) in a suitable solvent like dioxane or tetrahydrofuran (THF).

-

In a separate flask, prepare a solution of sodium hypochlorite (3.3 eq) and sodium hydroxide (1.0 eq) in water and cool it in an ice bath.

-

Slowly add the solution of the acetophenone derivative to the cooled bleach solution with vigorous stirring.

-

Allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench the excess sodium hypochlorite by adding a saturated solution of sodium bisulfite.

-

Wash the reaction mixture with diethyl ether to remove any unreacted starting material and the chloroform byproduct.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis

The structural elucidation of this compound can be achieved through a combination of spectroscopic techniques. Below is a predictive analysis of the expected spectroscopic data.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region. The proton at the C3 position will appear as a doublet due to coupling with the adjacent fluorine atom. The proton at the C6 position will appear as a singlet. The acidic proton of the carboxylic acid group will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show seven distinct signals. The carbon of the carboxylic acid group will be observed in the range of 165-175 ppm. The aromatic carbons will appear in the region of 110-140 ppm, with the carbon atoms directly attached to the halogens showing characteristic chemical shifts and C-F coupling.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer[5][6]. A strong, sharp absorption band between 1680-1710 cm⁻¹ will be characteristic of the C=O stretching of the aryl carboxylic acid[7][8]. Other significant peaks will include C-Cl and C-F stretching vibrations in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (209 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with M+2 and M+4 peaks having relative intensities of approximately 65% and 10% of the M⁺ peak, respectively. Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).

Applications in Research and Drug Development

Halogenated benzoic acids are crucial building blocks in medicinal chemistry due to the ability of halogen atoms to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. While direct applications of this compound in marketed drugs are not prominently documented, its structural motifs are relevant to the synthesis of biologically active compounds.

For instance, the structurally related compound, 2-fluoro-4-iodoaniline, is a key intermediate in the synthesis of the MEK inhibitor Trametinib [9][10][11]. Trametinib is used in the treatment of various cancers, including melanoma[11]. The synthesis of Trametinib involves the coupling of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea with a pyridotrione derivative[9][10].

Caption: Structural relevance to Trametinib synthesis.

The reactivity of this compound allows for various chemical transformations, making it a versatile scaffold for library synthesis in drug discovery programs. The carboxylic acid group can be readily converted to esters, amides, and other derivatives. The halogen atoms can participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to introduce further molecular diversity.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is predicted to be an irritant to the eyes, skin, and respiratory system. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. Its unique halogenation pattern offers multiple avenues for chemical modification. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, a predictive analysis of its spectroscopic features, and a discussion of its potential applications. As research in medicinal chemistry continues to advance, the utility of such versatile building blocks will undoubtedly continue to grow.

References

- CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents.

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. - ResearchGate. Available at: [Link]

-

2-Fluoro-4-iodoaniline: An Essential Intermediate for Chemical Synthesis. Available at: [Link]

-

Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - NIH. Available at: [Link]

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... - ResearchGate. Available at: [Link]

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. Available at: [Link]

-

trametinib | New Drug Approvals. Available at: [Link]

-

Friedel–Crafts reaction - Wikipedia. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

-

This compound | C7H3Cl2FO2 | CID 2774015 - PubChem. Available at: [Link]

-

A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Available at: [Link]

-

Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. Available at: [Link]

-

The C=O Bond, Part III: Carboxylic Acids - Spectroscopy Online. Available at: [Link]

-

Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

-

p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. Available at: [Link]

-

mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available at: [Link]

-

Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates - ResearchGate. Available at: [Link]

-

EXP13 Hydrolysis of Benzonitrile | PDF | Functional Group | Chemical Reactions - Scribd. Available at: [Link]

Sources

- 1. This compound | C7H3Cl2FO2 | CID 2774015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. york.ac.uk [york.ac.uk]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4,5-Dichloro-2-fluorobenzoic Acid

Introduction

4,5-Dichloro-2-fluorobenzoic acid is a halogenated aromatic carboxylic acid with the chemical formula C₇H₃Cl₂FO₂ and a molecular weight of approximately 209.00 g/mol .[1][2] Its structural complexity, featuring three distinct halogen substituents, makes it a valuable intermediate in the synthesis of specialized agrochemicals and pharmaceutical compounds.[2] The precise arrangement of these substituents is critical to the functionality of the final products, necessitating rigorous structural confirmation and purity assessment.

This guide provides an in-depth framework for the spectroscopic characterization of this compound. As definitive, published spectra for this specific compound are not centrally aggregated, this document is structured from the perspective of a senior scientist outlining the predictive analysis and experimental workflows required to unequivocally confirm its identity and purity. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, explaining the causal relationships between molecular structure and spectral output.

Molecular Structure and Predicted Spectroscopic Fingerprints

The foundation of any spectroscopic analysis is a thorough understanding of the molecule's structure. The arrangement of the fluoro, chloro, and carboxylic acid groups on the benzene ring dictates the electronic environment of each atom, giving rise to a unique set of spectroscopic signals.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the carbon skeleton and the positions of its substituents.

Proton (¹H) NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and shifts the acidic proton to a downfield region, preventing overlap with other signals.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[3]

-

Data Acquisition: Obtain a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

Predicted Spectrum and Interpretation:

The structure predicts three distinct proton signals: one for the carboxylic acid and two for the aromatic protons at the C3 and C6 positions.

| Predicted Signal | Approx. Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| 1H (acidic) | > 12 | Singlet (broad) | - | -COOH |

| 1H (aromatic) | 7.8 - 8.2 | Doublet | J(H-F) ≈ 7-9 | H6 |

| 1H (aromatic) | 7.5 - 7.9 | Doublet | J(H-F) ≈ 4-6 | H3 |

-